N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a structurally complex small molecule characterized by:
- Acetamide backbone: The core structure features an acetamide group linking a 2,5-dimethylphenyl moiety to a piperidine ring.
- Piperidine substitution: The piperidine is functionalized at the 4-position with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole heterocycle.
- Key functional groups: The 1,2,4-oxadiazole ring is electron-deficient, while the 4-methoxyphenyl group contributes electron-donating properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-4-5-17(2)21(14-16)25-22(29)15-28-12-10-19(11-13-28)24-26-23(27-31-24)18-6-8-20(30-3)9-7-18/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRVBSKFHFWNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure comprising a piperidine ring, an acetamide group, and a 1,2,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 356.43 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.24 µM to 6.82 µM against various cancer cell lines such as HCT-116 (colon cancer), MDA-MB-435 (melanoma), and K-562 (leukemia) .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 | 0.67 | Colon Cancer |
| MDA-MB-435 | 6.82 | Melanoma |
| K-562 | 18.22 | Leukemia |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression. It has been reported to inhibit the activity of Histone Deacetylases (HDACs), which play a crucial role in gene expression regulation associated with cancer cell proliferation . Additionally, the oxadiazole ring enhances the binding affinity to specific targets due to its electron-withdrawing properties.
Anti-inflammatory and Analgesic Properties
In addition to anticancer effects, compounds containing the oxadiazole moiety have exhibited anti-inflammatory and analgesic activities. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical mediators in the inflammatory response .
Case Studies
A notable study evaluated the efficacy of various oxadiazole derivatives against different cancer types. Among these derivatives, this compound was highlighted for its potent activity against prostate and colon cancer cell lines .
Scientific Research Applications
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of compounds similar to N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide. For instance, derivatives that share structural similarities have been shown to significantly prolong survival times in models of acute cerebral ischemia. These compounds reduce mortality rates across various doses tested, indicating their potential as neuroprotective agents .
Case Study: Anti-Ischemic Activity
A study synthesized a related compound which demonstrated potent anti-ischemic activity. The research utilized various animal models to assess the efficacy of the compound in prolonging survival during ischemic events. The results indicated a marked improvement in outcomes compared to control groups .
Anticonvulsant Activity
The anticonvulsant properties of compounds containing similar structural motifs have been extensively documented. This compound and its analogs have been evaluated for their ability to mitigate seizure activity.
Case Study: Seizure Protection
In a comparative study involving several synthesized compounds, those with methoxy phenyl groups exhibited superior anticonvulsant activity. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring significantly enhanced efficacy against induced seizures .
Antibacterial Properties
Emerging research has suggested potential antibacterial applications for compounds similar to this compound. Several studies have reported on the antimicrobial activity of thiazole and oxadiazole derivatives.
Case Study: Antimicrobial Efficacy
A study evaluated various thiazole-linked compounds for their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the aromatic rings was found to enhance antimicrobial properties .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous acetamide derivatives discussed in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights
Biological Performance: Compounds with chlorine (e.g., ) or sulfonamide (e.g., ) groups exhibit pronounced antiproliferative or anti-inflammatory effects, suggesting that electron-withdrawing substituents enhance bioactivity. The target compound’s methoxy group may confer metabolic stability over hydroxyacetamide derivatives (e.g., ), which are more prone to phase II metabolism .
Synthesis and Scalability :
- The target compound’s synthesis likely parallels methods for M815-0550, involving palladium-catalyzed couplings or cyclization reactions for oxadiazole formation .
- In contrast, triazole-based analogs (e.g., ) require thiourea intermediates or Huisgen cycloadditions, which may involve higher costs or lower yields .
Research Implications
- Optimization Opportunities : Introducing polar groups (e.g., hydroxy or sulfonamide) could improve the target compound’s solubility without compromising its heterocyclic advantages.
- Therapeutic Hypotheses : Based on structural analogs, the target compound may show promise in oncology (kinase inhibition) or inflammation (COX-2 modulation), warranting in vitro screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
